2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide
Description
2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide is an organic compound with a complex structure that includes a chloro group, a methyl group, and an oxoazepane ring
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(11)10(15)13(2)8-5-3-4-6-12-9(8)14/h7-8H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYGCGQDNRXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide typically involves multiple steps:
Formation of the Oxoazepane Ring: The oxoazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
N-Methylation:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxoazepane ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the oxoazepane ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic substitution, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaN₃ in DMF (dimethylformamide), KCN in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The chloro group and the oxoazepane ring are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide
- 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)butanamide
Uniqueness
2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
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